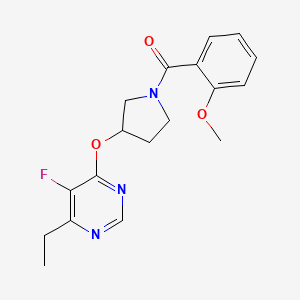

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone

Description

The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone features a pyrimidine core substituted with ethyl and fluorine groups at the 6- and 5-positions, respectively. A pyrrolidinyl group is attached via an ether linkage at the pyrimidine’s 4-position, while a 2-methoxyphenyl methanone moiety is linked to the pyrrolidine nitrogen.

Propriétés

IUPAC Name |

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3/c1-3-14-16(19)17(21-11-20-14)25-12-8-9-22(10-12)18(23)13-6-4-5-7-15(13)24-2/h4-7,11-12H,3,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVCUKBJHZNJBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone typically involves multistep organic reactions. Key steps could include:

Formation of the pyrimidine core through cyclization of intermediates.

Introduction of the ethyl and fluorine substituents via targeted substitution reactions.

Coupling of the pyrimidine and pyrrolidine moieties through nucleophilic substitution or palladium-catalyzed cross-coupling.

Incorporation of the methoxyphenyl group through etherification or direct methoxylation.

Industrial Production Methods: Scaling up the synthesis for industrial production would require optimization of reaction conditions to improve yield and purity. Techniques like continuous flow synthesis and catalytic enhancements may be employed. Reagent recycling and waste minimization are crucial for sustainable industrial production.

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

2.1 Pyrimidine-Based Analogs

2.1.1 Fluoropyrimidine Derivatives

- Compound from : The fluoropyrimidine derivative in includes a bis(4-methoxyphenyl) group and a tetrahydrofuran ring system. While both compounds share a fluoropyrimidine core, the target compound’s pyrrolidinyl and 2-methoxyphenyl groups contrast with the tetrahydrofuran and bulky bis(aryl) substituents in .

- Patent Compound from : The patent describes a piperidinyl-linked pyrimidine derivative with a methanesulfonylphenoxy group. Replacing the pyrrolidinyl ring in the target with a piperidinyl system () may alter steric and electronic interactions with biological targets. The 2-methoxyphenyl group in the target could offer different π-stacking properties compared to the 3-fluorophenyl group in the patent compound .

2.1.2 Dihydropyrimidinone Derivatives

- : Dihydropyrimidin-2(1H)-thiones exhibit antibacterial activity. The fully aromatic pyrimidine in the target may confer greater metabolic stability compared to the saturated dihydropyrimidinone scaffold .

2.2 Pyrrolidinyl and Pyridine-Based Analogs

- Pyridine Derivatives in : Compounds such as 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone () share the pyrrolidinyl and methoxyphenyl motifs but are based on a pyridine rather than pyrimidine core. Pyrimidines generally exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which could enhance target binding affinity compared to pyridine analogs .

- Synthesis Methods: The target compound’s synthesis may parallel routes described in and , which employ coupling reactions (e.g., Sonogashira in ) or reflux conditions with catalysts like FeCl3-SiO2 (). However, the absence of specific synthetic details for the target limits direct procedural comparisons .

Structural and Functional Implications

- Lipophilicity : The 6-ethyl group in the target may increase logP compared to methyl or hydroxylated analogs, favoring blood-brain barrier penetration.

- Steric Effects : The pyrrolidinyl ring’s smaller size (5-membered vs. piperidinyl’s 6-membered in ) could reduce steric hindrance at binding sites .

- Electronic Effects : Fluorine’s electron-withdrawing nature may enhance pyrimidine’s electrophilicity, facilitating interactions with nucleophilic residues in enzymes .

Activité Biologique

The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone represents a novel class of synthetic organic molecules that combines a pyrrolidine ring with a fluorinated pyrimidine derivative. This structural combination suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Molecular Structure

The molecular formula for this compound is , with a molecular weight of approximately 367.4 g/mol. Its structure includes:

- Pyrrolidine ring : Contributes to the compound's ability to interact with biological targets.

- Fluorinated pyrimidine : Known for its anticancer properties.

- Methoxyphenyl group : Potentially enhances lipophilicity and biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the following areas:

- Anticancer Activity : The fluoropyrimidine component is associated with anticancer effects, potentially enhancing the compound's efficacy against various cancer cell lines.

- Enzyme Inhibition : Initial findings suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases such as cancer and malaria.

Anticancer Properties

Research has shown that compounds containing fluorinated pyrimidines are effective against several cancer types. For instance, studies have demonstrated that similar pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells, with IC50 values indicating potent activity .

| Compound | Target | IC50 Value (nM) |

|---|---|---|

| Purfalcamine | PfCDPK1 | 17 |

| 6-Ethylpyrimidine Derivative | A431 Cells | Significant Inhibition |

Enzyme Interaction Studies

The biological activity of this compound has been hypothesized based on its structural components. In vitro assays have been employed to evaluate its interaction with key enzymes:

- Kinase Inhibition : The compound was screened against plasmodial kinases such as PfGSK3 and PfPK6. Results indicated varying degrees of inhibition, with some analogues showing IC50 values ranging from 216 to 695 nM .

- Mechanism of Action : The binding affinity of the compound to these enzymes was assessed through kinetic analyses, revealing potential pathways for therapeutic action.

Pharmacological Implications

The unique combination of functional groups in this compound may lead to diverse pharmacological effects:

- Antiviral and Anticancer Effects : Similar compounds have been documented to exhibit antiviral properties alongside anticancer activity, suggesting a broad therapeutic potential .

- Neuroprotective Effects : The methoxyphenyl moiety could contribute to neuroprotective effects, an area requiring further investigation.

Q & A

Q. Table 1. Key Synthetic Intermediates and Conditions

| Intermediate | Reaction Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one | NaOMe/MeOH, 60°C, 12 hr | 78 | >98% |

| Pyrrolidin-1-yl-(2-methoxyphenyl)methanone | DMF, KCO, 80°C, 6 hr | 65 | 95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.